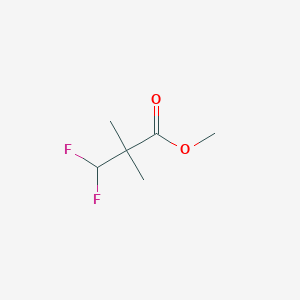

Methyl 3,3-difluoro-2,2-dimethylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

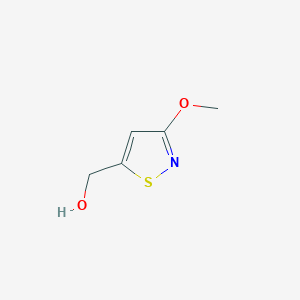

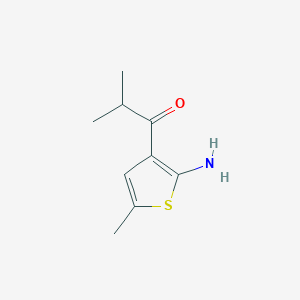

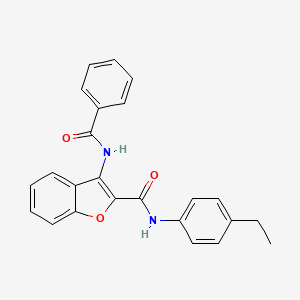

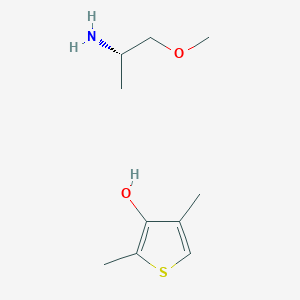

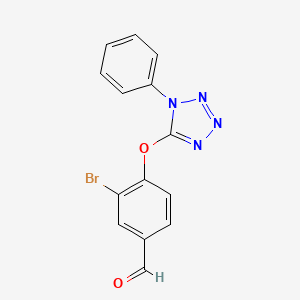

“Methyl 3,3-difluoro-2,2-dimethylpropanoate” is a chemical compound with the molecular formula C6H10F2O2 . It is a derivative of propanoic acid, where two hydrogen atoms on the third carbon atom are replaced by fluorine atoms, and the first and second carbon atoms are substituted by methyl groups . The methyl ester of this compound is formed by replacing the -OH group of the carboxylic acid with a -OCH3 group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid backbone with two fluorine atoms attached to the third carbon atom and two methyl groups attached to the first and second carbon atoms . The methyl ester group (-OCH3) is attached to the carboxylic acid group (-COOH) of the propanoic acid .Aplicaciones Científicas De Investigación

1. Cancer Treatment Applications

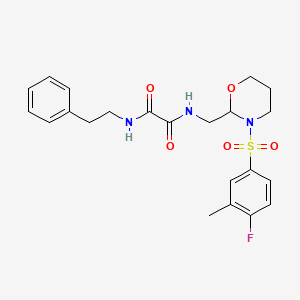

Methyl 3,3-difluoro-2,2-dimethylpropanoate derivatives have been explored for their potential as histone deacetylase inhibitors (HDACIs), which are significant in cancer treatment. Research by El-Rayes et al. (2019) demonstrated that certain derivatives exhibited strong antiproliferative activity against various cancer cell lines, suggesting their potential as cancer therapeutic agents (El-Rayes et al., 2019). Another study by Aboelmagd et al. (2021) synthesized metal complexes of these derivatives and found significant anti-tumor activities, specifically against colorectal carcinoma cells (Aboelmagd et al., 2021).

2. Drug Discovery Applications

The direct synthesis of C(CF3)Me2-substituted heteroarenes, utilizing derivatives of this compound, was reported by Liu et al. (2018). This method, free from transition-metal catalysts, produced heteroarenes with potential applications in drug discovery (Liu et al., 2018).

3. Antifungal Applications

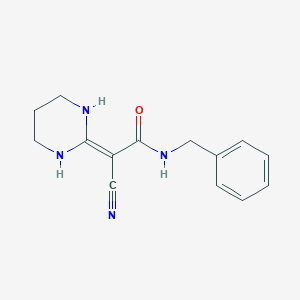

Compounds like 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols, related to this compound, were synthesized and evaluated for their antifungal activities. Miyauchi et al. (1996) found that these compounds had potent activity against Candida albicans and Aspergillus fumigatus, particularly in their 3,3-dimethyl analogs (Miyauchi et al., 1996).

4. Synthesis of Chroman-4-ones

The synthesis of CMe2CF3-containing chroman-4-ones via a metal-free decarboxylative trifluoroalkylation process was explored by Liu et al. (2020). This method provides a new pathway for the synthesis of these compounds from simple chemical feedstocks and has applications in the synthesis of TRPV1 precursors (Liu et al., 2020).

Propiedades

IUPAC Name |

methyl 3,3-difluoro-2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(2,4(7)8)5(9)10-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHWAGUPQBZUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)

![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)